

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate

CAS number and properties

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Compound of Interest

Compound Name: Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate

Cat. No.: B1421293

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An In-depth Technical Guide to **Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate**

Introduction

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and drug discovery. The introduction of the gem-difluoro motif adjacent to an aromatic ring imparts unique stereoelectronic properties that are highly sought after in the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling, tailored for researchers and professionals in drug development. The presence of the difluoromethyl group can enhance metabolic stability, modulate acidity, and improve binding affinity by acting as a bioisostere for other functional groups.

Chemical Identity and Core Properties

The fundamental identification and physical characteristics of this compound are crucial for its proper use and application in a research setting.

CAS Number: 1150164-80-9[1][2]

Molecular Structure:

- SMILES: CCOC(=O)C(C1=CC=CC=C1OC)(F)F[3][4]

- InChI Key: ZYZZZXOHDXPMGK-UHFFFAOYSA-N[2]

The structure consists of an ethyl ester functional group attached to a carbon bearing two fluorine atoms (a gem-difluoro group). This carbon is also bonded to a phenyl ring substituted with a methoxy group at the ortho position.

Physicochemical Properties

A summary of the key properties of **Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate** is presented below.

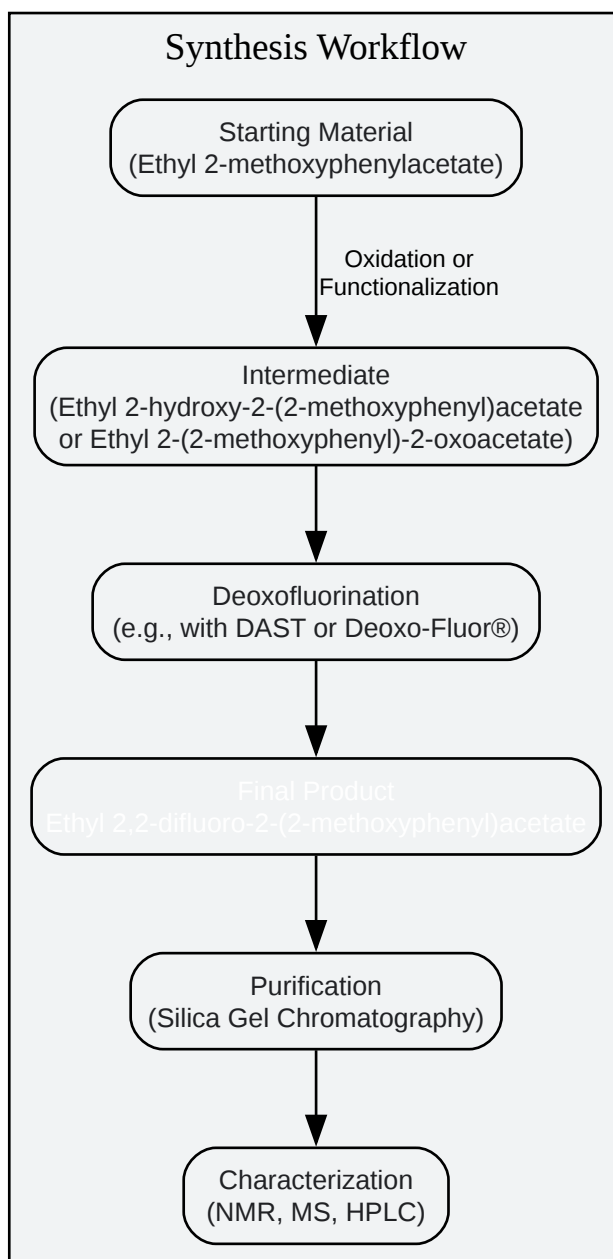
Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₂ F ₂ O ₃	[1][2][3]
Molecular Weight	230.21 g/mol	[1][2][3]
Purity	Typically ≥97% - 98%	[1][2]
Appearance	Not specified, but related compounds are liquid or oil.	[5][6]
Storage Conditions	Room temperature, sealed in a dry environment.	[1][3]

Synthesis and Mechanistic Considerations

While specific, detailed synthetic procedures for **Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate** are not extensively published in publicly available literature, a general and logical synthetic pathway can be inferred from established methods for creating α,α -difluoroesters.

Proposed Synthetic Workflow

The synthesis of α,α -difluoroarylacetates typically involves the fluorination of a suitable precursor, such as a β -keto ester or an α -hydroxy ester, followed by esterification if necessary. A common approach involves the use of a deoxofluorinating agent.



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Caption: A logical workflow for the synthesis and validation of **Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate**.

Experimental Protocol: A Generalized Approach

- Precursor Synthesis: The corresponding β -keto ester, ethyl 2-(2-methoxyphenyl)-2-oxoacetate, can be synthesized from 2-methoxybenzaldehyde through various established

organic chemistry methods.

- **Fluorination:** The keto ester precursor is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Addition:** A deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST), is added dropwise to the solution at a reduced temperature (e.g., -78 °C) to control the exothermic reaction.
- **Reaction Progression:** The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete conversion. The progress can be monitored by Thin Layer Chromatography (TLC).
- **Quenching and Workup:** The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The crude product is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to yield the pure **Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate**.

Causality Note: The choice of a deoxofluorinating agent is critical. DAST is effective but can be hazardous. Milder and more modern reagents may be employed for improved safety and yield. The low-temperature addition is essential to prevent uncontrolled decomposition of the fluorinating agent and minimize side reactions.

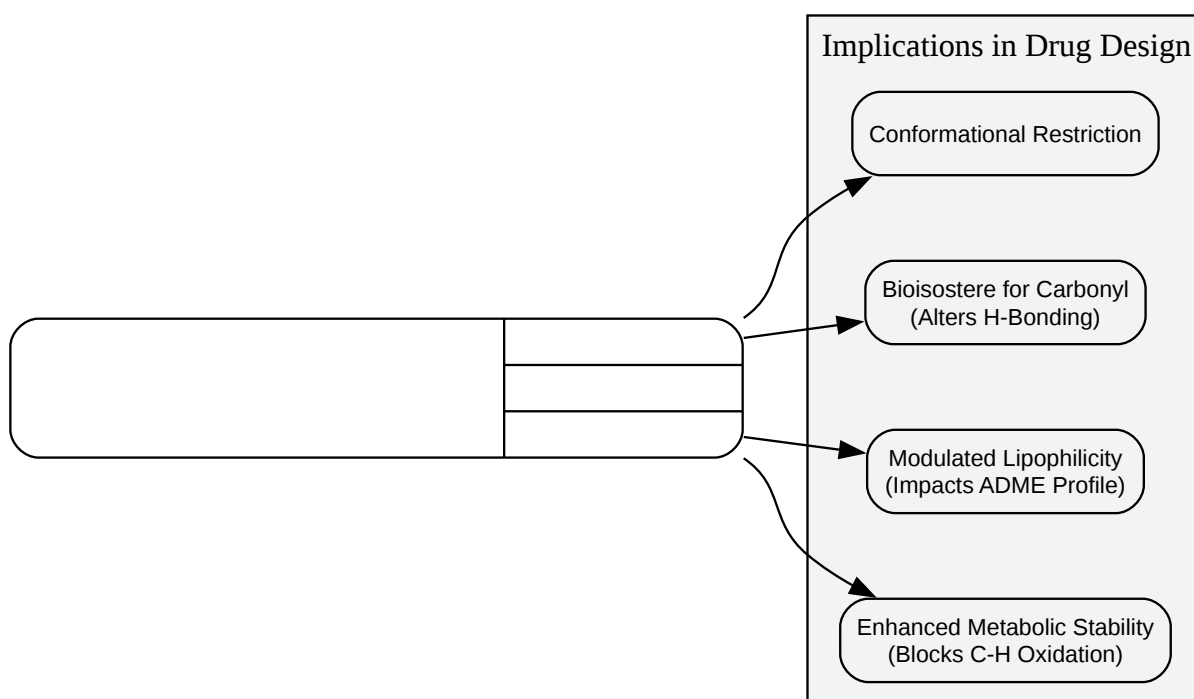
Applications in Drug Discovery and Development

The primary application of this compound is as a specialized building block in the synthesis of complex molecules for pharmaceutical research.^[1]

The Role of the Gem-Difluoro Group

The difluoromethylene group (CF₂) is a key pharmacophore in modern drug design. Its inclusion in a molecule, as in **Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate**, offers several advantages:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the α -position resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug molecule.
- **Lipophilicity Modulation:** Fluorine is highly electronegative yet minimally increases steric bulk. The introduction of two fluorine atoms can significantly alter the lipophilicity (logP) of a molecule, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.
- **Conformational Control:** The gem-difluoro group can influence the preferred conformation of a molecule due to electrostatic interactions and hyperconjugation effects, potentially locking it into a more bioactive shape.
- **Bioisosterism:** The CF_2 group can act as a bioisostere for a carbonyl group ($\text{C}=\text{O}$) or a hydroxylated carbon, allowing for fine-tuning of binding interactions with protein targets.



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Caption: Key structural features of the molecule and their strategic importance in medicinal chemistry.

This compound is listed as a "Protein Degradation Building Block," suggesting its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues.^[1] In this context, the ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle to link to an E3 ligase ligand or a protein-of-interest binder.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

Based on available safety data, the compound is associated with the following hazards:

- H302: Harmful if swallowed^{[3][4]}
- H315: Causes skin irritation^{[3][4][7]}
- H319: Causes serious eye irritation^{[3][4][7]}
- H332: Harmful if inhaled^{[3][4]}
- H335: May cause respiratory irritation^{[3][4][7]}

Recommended Safety Precautions

Precautionary Statement	Description	Source(s)
P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	[3][7]
P280	Wear protective gloves/protective clothing/eye protection/face protection.	[3][7]
P301+P310	IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.	[3][4]
P302+P352	IF ON SKIN: Wash with plenty of soap and water.	[7]
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3][7]

Handling and Personal Protective Equipment (PPE)

- Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
- Wear standard PPE, including a lab coat, safety glasses with side shields or goggles, and chemically resistant gloves (e.g., nitrile).
- Avoid generating aerosols or mists.
- Wash hands thoroughly after handling.[7]

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3][7] The recommended storage temperature is ambient room temperature.[1][3]

- Disposal: Dispose of waste material and contaminated packaging at a licensed chemical destruction facility.[9] Do not allow the material to enter sewer systems or waterways.[8][9]

Analytical Characterization

To ensure the identity and purity of **Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate**, a suite of analytical techniques should be employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methoxy group protons, and multiplets for the aromatic protons on the phenyl ring.
 - ^{13}C NMR: Signals corresponding to the carbonyl carbon, the CF_2 carbon (split into a triplet by the two fluorine atoms), the carbons of the ethyl and methoxy groups, and the aromatic carbons would be observed.
 - ^{19}F NMR: A singlet would be expected, as the two fluorine atoms are chemically equivalent.
- Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be used to confirm the molecular weight of 230.21 g/mol .[1][2][3]
- Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be used to determine the purity of the compound, which is typically reported to be in the range of 97-99%.[1][2]

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